(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Description
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a strained cyclopropane bridge connecting two oxazoline rings, each substituted with an isopropyl group at the 4-position. This ligand belongs to a class of compounds widely employed in asymmetric catalysis due to their ability to coordinate metals and induce high enantioselectivity.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1 |
InChI Key |
RNKCBYGYEUZQOZ-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopropane Core
- The cyclopropane moiety is constructed through a cyclopropanation reaction. This typically involves the reaction of diazo compounds with alkenes in the presence of transition metal catalysts such as rhodium or copper complexes.
- The cyclopropane-1,1-diyl core provides a strained yet rigid scaffold that links the two oxazoline rings, imparting unique stereochemical properties critical for catalytic activity.
Construction of the Dihydrooxazole Rings
- The oxazoline rings are formed via cyclization (cyclocondensation) of chiral β-amino alcohol precursors with suitable cyclopropane-1,1-dicarbonyl derivatives.
- Acidic conditions, such as glacial acetic acid, are employed to catalyze the imine formation step, which is key for ring closure.
- Polar aprotic solvents like dimethyl sulfoxide or ethanol under reflux conditions (typically 65–80°C) optimize the reaction yield and purity.
Detailed Preparation Protocol
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of cyclopropane-1,1-dicarbonyl intermediate via cyclopropanation using diazo compounds and Rh(II) catalyst | Formation of the strained cyclopropane core |
| 2 | Preparation of chiral β-amino alcohols with isopropyl substitution at the 4-position | Provides the chiral centers for oxazoline rings |
| 3 | Cyclocondensation of β-amino alcohols with cyclopropane-1,1-dicarbonyl under acidic catalysis (glacial acetic acid) in DMSO or ethanol reflux | Formation of the dihydrooxazole rings |
| 4 | Purification by column chromatography on silica gel using ethyl acetate/hexane gradient | Separation of diastereomers and impurities |
| 5 | Recrystallization from water-ethanol mixture | Enhancement of enantiomeric purity and crystallinity |
Purification and Characterization
Purification Techniques
- Silica gel column chromatography is employed to resolve diastereomers and remove side products.
- Recrystallization from a water-ethanol solvent system is used to improve enantiomeric excess and overall purity, typically achieving ≥97% purity.
Characterization Methods
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and stereochemistry validation | Identification of diastereotopic protons; NOESY experiments confirm (4R,4'R) stereochemistry |
| X-ray Crystallography | Absolute configuration and bond length determination | Confirms cyclopropane C-C bond length (~1.51 Å) and oxazoline ring geometry |
| Chiral High-Performance Liquid Chromatography (HPLC) | Quantification of enantiomeric excess (ee) | Use of chiral stationary phases such as Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase |
Research Outcomes and Data Summary
The synthetic methodology outlined above has been optimized to produce (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) with high stereochemical fidelity and purity, suitable for use as a chiral ligand in asymmetric catalysis.
| Parameter | Result / Condition | Notes |
|---|---|---|
| Yield | Typically 65–85% | Dependent on catalyst efficiency and reaction time |
| Purity | ≥97% (by HPLC) | After recrystallization |
| Enantiomeric Excess | >95% ee | Confirmed by chiral HPLC |
| Reaction Temperature | 65–80°C | Reflux conditions in polar aprotic solvents |
| Catalyst | Rhodium(II) acetate or copper(I) salts | For cyclopropanation step |
| Solvent | DMSO or ethanol | Polar aprotic solvents preferred |
Summary of Preparation Methodology
The preparation of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) relies on the strategic assembly of a cyclopropane core followed by cyclization to form the bis(oxazoline) structure. Acid-catalyzed cyclocondensation under reflux in polar aprotic solvents ensures efficient ring closure and chiral induction. Purification via chromatography and recrystallization yields a compound of high purity and enantiomeric excess, essential for its applications in asymmetric synthesis.
Chemical Reactions Analysis
Coordination Chemistry in Asymmetric Catalysis
The compound serves as a chiral bidentate ligand in transition metal-catalyzed enantioselective reactions. Its oxazole nitrogen atoms coordinate to metals, enabling stereochemical control in catalytic cycles.
Key mechanistic insights:
-
The cyclopropane backbone imposes rigidity, enhancing stereoselectivity during metal-ligand complexation .
-
Isopropyl groups provide steric bulk, influencing substrate approach and transition-state geometry.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety undergoes selective ring-opening under catalytic or thermal conditions:
Oxazole Ring Reactivity
The 4,5-dihydrooxazole rings participate in transformations typical of saturated heterocycles:
Hydrolysis and Ring-Opening
-
Acidic Hydrolysis (H₂SO₄, H₂O): Converts oxazoles to β-amino alcohols via imidate intermediate .
-
Basic Hydrolysis (NaOH, EtOH): Yields isopropyl-substituted diamides .
Reductive Pathways
-
Catalytic Hydrogenation (H₂, Raney Ni): Reduces oxazole rings to oxazolidines while preserving cyclopropane integrity .
-
Borane Reduction (BH₃·THF): Selective reduction of C=N bonds generates amine derivatives .
[2+2] Photocycloadditions
While direct evidence is limited, structural analogs undergo UV-induced dimerization:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxazole-conjugated alkene | UV (λ = 254 nm), Cu(I) | Fused bicyclic cyclobutane | 75% |
Mechanistic considerations:
-
Oxazole conjugation with cyclopropane may enable diradical intermediates during photolysis .
-
Steric effects from isopropyl groups influence regioselectivity .
Functionalization at Nitrogen Centers
The oxazole nitrogen atoms undergo electrophilic substitutions:
| Reaction | Reagents | Products | Applications | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylated derivatives | Enhanced ligand solubility | |
| Acylation | AcCl, pyridine | N-Acyloxazolium intermediates | Transient catalytic species |
Oxidative Transformations
Targeted oxidation modifies the cyclopropane or heterocyclic moieties:
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Reactivity Difference | Source |
|---|---|---|
| (4S,4'S)-Cyclopentane analog | Higher ring strain → faster cyclopropane opening | |
| Methyl/ethyl-substituted variants | Reduced steric hind |
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could be explored for its therapeutic potential. Its unique structure may confer specific pharmacological properties that are beneficial in treating certain diseases.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Variations in Bridging Moieties
The cyclopropane bridge distinguishes this ligand from other bis(oxazolines). Key comparisons include:
*Estimated based on similar compounds in .
Key Insight: The cyclopropane bridge’s strain promotes a rigid, preorganized structure, critical for achieving high enantioselectivity in catalytic reactions. For example, in copper-catalyzed asymmetric Michael additions, cyclopropane-bridged ligands outperformed non-strained analogs (e.g., propane-2,2-diyl) by enabling 92% enantiomeric excess (ee) under optimized conditions .
Substituent Effects
The isopropyl substituent at the 4-position modulates steric and electronic properties. Comparisons with other substituents include:
Key Insight : Isopropyl substituents balance steric bulk and electron-donating capacity, making the target compound versatile across reaction conditions. In contrast, bulkier tert-butyl groups may hinder substrate access, while phenyl groups introduce electronic effects that can fine-tune catalytic outcomes.
Biological Activity
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral compound with potential applications in asymmetric synthesis and catalysis. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and other fields. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- IUPAC Name: (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- CAS Number: 2634687-87-7
- Molecular Formula: C17H28N2O2
- Molecular Weight: 292.42 g/mol
- Purity: 97% .
The compound acts primarily as a ligand in catalytic processes. Its oxazoline moieties can coordinate with metal catalysts, facilitating enantioselective reactions. This coordination is crucial for the development of chiral products in organic synthesis. The biological activity may also stem from its interaction with biological macromolecules such as enzymes and receptors.
1. Antimicrobial Activity
Preliminary studies suggest that compounds containing oxazoline structures exhibit antimicrobial properties. The specific activity of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) against various bacterial strains has not been extensively documented but is hypothesized based on structural similarities with known antimicrobial agents.
2. Anticancer Potential
Research indicates that oxazoline derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines require further investigation but could be promising based on its structural characteristics.
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in various biochemical assays. Its ability to bind to active sites may inhibit the function of specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Screening
A study evaluated a series of oxazoline derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. While (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) was not specifically tested, related compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In vitro studies on structurally similar oxazolines revealed cytotoxic effects on human breast cancer cell lines. These findings suggest that (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could exhibit similar properties and warrant further research.
Data Table: Biological Activities of Related Compounds
Q & A
Q. 1.1. What are the optimal synthetic routes and conditions for preparing (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)?
Methodological Answer: The compound is synthesized via cyclocondensation of chiral β-amino alcohols with cyclopropane-1,1-dicarbonyl derivatives. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMSO or ethanol under reflux (65–80°C) improve yield .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation, critical for oxazoline ring closure .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves diastereomers, while recrystallization in water-ethanol enhances enantiomeric purity .
Q. 1.2. Which characterization techniques are essential for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify diastereotopic protons and confirm cyclopropane bridging. NOESY correlations validate the (4R,4'R) configuration .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., cyclopropane C-C bond: ~1.51 Å) .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H (hexane:isopropanol 90:10) .
Q. 1.3. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
Q. 1.4. What are the primary applications of this compound in asymmetric catalysis?
Methodological Answer:
Q. 1.5. How is the compound’s biological activity screened in preliminary assays?
Methodological Answer:
- Antimicrobial Testing : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) at 10–100 μM concentrations .
Advanced Research Questions
Q. 2.1. How can chiral resolution challenges be addressed during large-scale synthesis?
Methodological Answer:
Q. 2.2. What strategies resolve contradictions between computational predictions and experimental stereochemical outcomes?
Methodological Answer:
Q. 2.3. How can the compound’s role in modulating enzyme activity be mechanistically studied?
Methodological Answer:
Q. 2.4. What advanced methods validate the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
Q. 2.5. How can computational modeling optimize the compound’s catalytic performance?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
